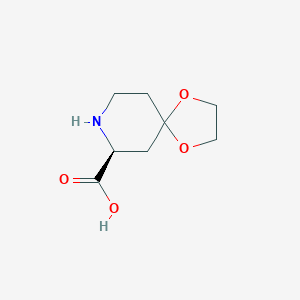
(S)-4-oxopipecolic acid ethylene acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-oxopipecolic acid ethylene acetal is a cyclic compound derived from pipecolic acid, a non-proteinogenic amino acid. This compound features an ethylene acetal protecting group, which is commonly used in organic synthesis to protect carbonyl functionalities during chemical reactions. The (S)-configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-oxopipecolic acid ethylene acetal typically involves the protection of the carbonyl group of 4-oxopipecolic acid using ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. Common acid catalysts used in this process include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity, often using environmentally friendly catalysts and solvents. The removal of water produced during the reaction is crucial to drive the equilibrium towards acetal formation, which can be achieved using molecular sieves or a Dean-Stark apparatus .
化学反应分析
Types of Reactions
(S)-4-oxopipecolic acid ethylene acetal can undergo various chemical reactions, including:
Hydrolysis: The acetal group can be hydrolyzed back to the original carbonyl compound in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid, sulfuric acid) is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetal group yields 4-oxopipecolic acid, while oxidation can produce carboxylic acids or other oxidized derivatives.
科学研究应用
(S)-4-oxopipecolic acid ethylene acetal has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in multi-step organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
作用机制
The mechanism of action of (S)-4-oxopipecolic acid ethylene acetal involves its ability to protect carbonyl groups during chemical reactions. The acetal group is stable under neutral and basic conditions but can be selectively hydrolyzed under acidic conditions to regenerate the carbonyl functionality . This property makes it valuable in synthetic chemistry for protecting sensitive carbonyl groups during multi-step reactions.
相似化合物的比较
Similar Compounds
4-oxopipecolic acid: The parent compound without the acetal protecting group.
Ethylene glycol acetals: Other compounds with ethylene glycol protecting groups, such as ethylene glycol dimethyl acetal.
Cyclic acetals: Compounds like 1,3-dioxolane and 1,3-dioxane, which also feature cyclic acetal structures.
Uniqueness
(S)-4-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of both a pipecolic acid derivative and an ethylene acetal protecting group. This combination provides distinct reactivity and stability, making it useful in various synthetic and research applications.
属性
IUPAC Name |
(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFMIFGJMPRCL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC12OCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
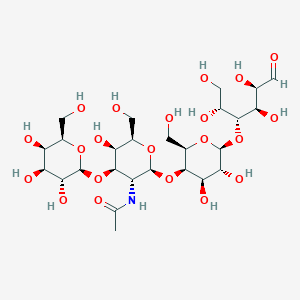
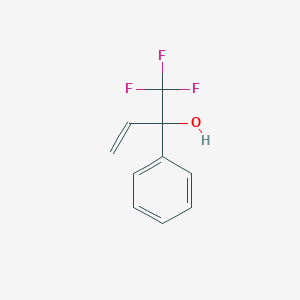


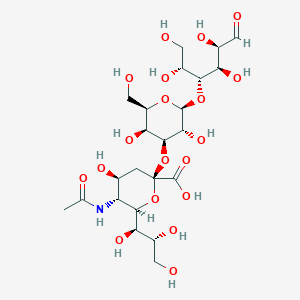
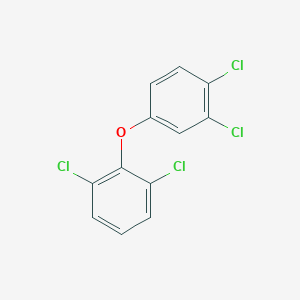
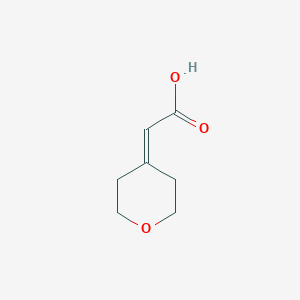
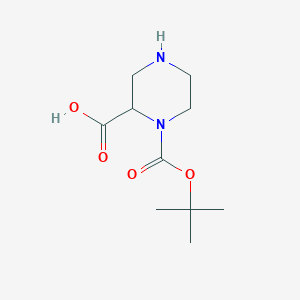


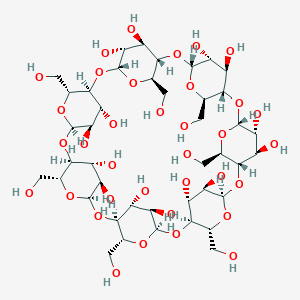

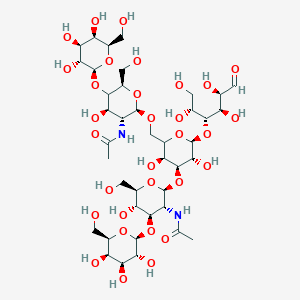
![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)
